1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylbenzyl)piperazine
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-methylbenzyl)piperazine is a complex organic compound featuring a bicyclic structure and a piperazine ring
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-16-2-4-17(5-3-16)14-21-8-10-22(11-9-21)15-20-13-18-6-7-19(20)12-18/h2-7,18-20H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGCEAWGKVKSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylbenzyl)piperazine typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the bicyclo[2.2.1]hept-5-en-2-ylmethyl intermediate through a series of reactions including Diels-Alder cycloaddition and subsequent functional group modifications. This intermediate is then reacted with 4-(4-methylbenzyl)piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylbenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-benzylpiperazine: Similar structure but lacks the methyl group on the benzyl ring.
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine: Contains a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylbenzyl)piperazine is unique due to the presence of both the bicyclic structure and the methyl-substituted benzyl group. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
